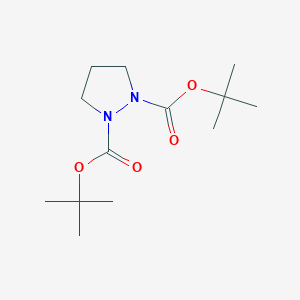

Di-tert-butyl pyrazolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl pyrazolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJVHTYTEYACIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464135 | |

| Record name | Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146605-64-3 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-pyrazolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146605-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Di-tert-butyl Pyrazolidine-1,2-dicarboxylate

This guide provides a comprehensive overview of the synthesis of di-tert-butyl pyrazolidine-1,2-dicarboxylate, a key building block in modern medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers and professionals in the field.

Introduction: The Significance of the Pyrazolidine Scaffold

Pyrazolidine and its derivatives are saturated five-membered nitrogen-containing heterocycles that have garnered significant attention in the pharmaceutical industry. The this compound, in particular, serves as a versatile intermediate. The two tert-butoxycarbonyl (Boc) protecting groups offer a stable yet readily cleavable means of masking the reactivity of the nitrogen atoms, allowing for selective functionalization at other positions of the molecule. This strategic protection is crucial in multi-step syntheses of complex drug candidates.

Core Synthesis Pathway: A Two-Step Approach

The most logical and widely applicable synthesis of this compound follows a robust two-step sequence:

-

Formation of the Pyrazolidine Ring: Cyclization of a suitable three-carbon electrophile with a hydrazine source.

-

Di-acylation of Pyrazolidine: Introduction of the two tert-butoxycarbonyl (Boc) protecting groups onto the nitrogen atoms.

This approach allows for a modular and efficient construction of the target molecule, with each step being well-established in the organic synthesis literature.

Step 1: Synthesis of Pyrazolidine - The Heterocyclic Core

The foundational step in this synthesis is the construction of the pyrazolidine ring. The classical and most direct method involves the reaction of a 1,3-dihalopropane with hydrazine.

Reaction Mechanism

The formation of pyrazolidine from 1,3-dibromopropane and hydrazine proceeds via a double nucleophilic substitution reaction. Hydrazine, with its two nucleophilic nitrogen atoms, displaces the bromide ions from the 1,3-dibromopropane backbone in a stepwise manner, leading to the formation of the five-membered heterocyclic ring.

Experimental Protocol: Synthesis of Pyrazolidine

Materials:

-

1,3-Dibromopropane

-

Hydrazine hydrate

-

Ethanol

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromopropane (1 equivalent) in ethanol.

-

Add a solution of hydrazine hydrate (1.1 equivalents) in ethanol dropwise to the stirring solution at room temperature.

-

Add sodium carbonate (2.5 equivalents) to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude pyrazolidine. Due to its volatility and hygroscopic nature, it is often used in the next step without further purification.

| Reagent | Molar Ratio | Purpose |

| 1,3-Dibromopropane | 1 | Three-carbon electrophile |

| Hydrazine hydrate | 1.1 | Dinucleophile for cyclization |

| Sodium carbonate | 2.5 | Base to neutralize HBr |

| Ethanol | - | Solvent |

Step 2: Di-Boc Protection of Pyrazolidine

With the pyrazolidine core in hand, the next critical step is the introduction of the two tert-butoxycarbonyl (Boc) protecting groups. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the nitrogen atoms of pyrazolidine on the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The base facilitates the deprotonation of the nitrogen atoms, increasing their nucleophilicity and driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

Crude pyrazolidine from Step 1

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude pyrazolidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in DCM to the reaction mixture. The use of DMAP as a catalyst can accelerate the reaction[1].

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure compound.

| Reagent | Molar Ratio | Purpose |

| Pyrazolidine | 1 | Nucleophile |

| Di-tert-butyl dicarbonate | 2.2 | Boc-protecting group source |

| Triethylamine/DMAP | 2.2 | Base/Catalyst |

| Dichloromethane | - | Solvent |

Synthesis Pathway Visualization

The overall synthesis can be visualized as a two-step process, starting from commercially available starting materials.

Caption: Two-step synthesis of this compound.

Conclusion and Future Perspectives

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The choice of readily available starting materials and the use of well-understood reaction mechanisms make this pathway highly attractive for both academic and industrial laboratories. The resulting product, with its strategically protected nitrogen atoms, is a valuable scaffold for the synthesis of a wide array of biologically active molecules, underscoring its importance in the ongoing quest for novel therapeutics.

References

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

Sources

An In-Depth Technical Guide to Di-tert-butyl Pyrazolidine-1,2-dicarboxylate: A Cornerstone Building Block in Modern Drug Discovery

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Di-tert-butyl pyrazolidine-1,2-dicarboxylate, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, structural characteristics, and its pivotal role in the development of novel therapeutic agents.

Core Identification and Chemical Structure

This compound, a stable, Boc-protected derivative of the saturated pyrazolidine ring system, is a vital intermediate in organic synthesis. Its structure facilitates the controlled introduction of the pyrazolidine motif into more complex molecules.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 146605-64-3[1] |

| Molecular Formula | C₁₃H₂₄N₂O₄ |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)N1CCC(N1C(=O)OC(C)(C)C) |

The molecule features a five-membered pyrazolidine ring where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial as it deactivates the nucleophilicity of the nitrogen atoms, allowing for selective reactions at other sites of a larger molecule. The Boc groups can be readily removed under mild acidic conditions, unmasking the nitrogen atoms for subsequent synthetic transformations.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: the formation of the pyrazolidine ring followed by the protection of the nitrogen atoms.

Synthesis of the Pyrazolidine Core

The foundational pyrazolidine ring can be synthesized via the cyclization of a 1,3-dihalopropane with hydrazine. This reaction proceeds through a double nucleophilic substitution mechanism where the hydrazine nitrogen atoms displace the halide leaving groups.

Caption: Step 1: Synthesis of the pyrazolidine ring.

Boc Protection of Pyrazolidine

The resulting pyrazolidine is then treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to yield this compound. The reaction mechanism involves the nucleophilic attack of the pyrazolidine nitrogen atoms on the electrophilic carbonyl carbons of Boc₂O. The base serves to neutralize the resulting acidic proton, driving the reaction to completion.

Caption: Step 2: Boc protection of the pyrazolidine ring.

Detailed Experimental Protocol

Materials:

-

Pyrazolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve pyrazolidine (1 equivalent) in the chosen solvent (DCM or THF).

-

Add the base (2.2 equivalents) to the solution and stir.

-

Slowly add di-tert-butyl dicarbonate (2.2 equivalents) to the stirring solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.45 | s | -C(CH ₃)₃ |

| ~2.00 | quintet | -CH ₂- (C4) | |

| ~3.50 | t | -NCH ₂- (C3, C5) | |

| ¹³C | ~28.5 | -C (CH₃)₃ | |

| ~24.0 | -C H₂- (C4) | ||

| ~48.0 | -NC H₂- (C3, C5) | ||

| ~80.0 | -C (CH₃)₃ | ||

| ~155.0 | C =O |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Applications in Drug Development

The pyrazolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes pyrazolidine derivatives attractive candidates for drug discovery programs targeting a wide range of diseases.

This compound serves as a key starting material for the synthesis of a diverse array of bioactive molecules. The Boc-protected nature of this building block allows for precise and controlled synthetic manipulations, enabling the introduction of various substituents onto the pyrazolidine core.

Examples of therapeutic areas where pyrazolidine derivatives have shown promise include:

-

Anti-inflammatory agents: Phenylbutazone and other pyrazolidine-based nonsteroidal anti-inflammatory drugs (NSAIDs) have been used to treat inflammatory conditions.[2]

-

Anticancer agents: The pyrazoline and pyrazolidine scaffolds are being investigated for their potential as anticancer drugs.

-

Antimicrobial agents: Certain pyrazolidine derivatives have demonstrated antibacterial and antifungal properties.

-

Central Nervous System (CNS) disorders: The pyrazolidine nucleus is a component of molecules being explored for the treatment of various CNS-related conditions.

The use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of pyrazolidine-based compounds. By strategically modifying the substituents on the pyrazolidine ring, medicinal chemists can optimize the pharmacological properties of these molecules to enhance their efficacy and reduce potential side effects.

Conclusion

This compound is a fundamentally important building block in the modern synthetic chemist's toolbox. Its well-defined structure, straightforward synthesis, and the versatility afforded by the Boc protecting groups make it an invaluable starting material for the creation of novel and complex molecules with potential therapeutic applications. As research into the pharmacological potential of pyrazolidine derivatives continues to expand, the demand for high-quality this compound is expected to grow, further solidifying its role in the advancement of drug discovery and development.

References

-

AA Blocks. This compound. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of organic chemistry, 65(20), 6368–6380. [Link]

-

Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 202412223. [Link]

- Google Patents. Pyrazolidine anti-inflammatory composition and methods of use. US4216212A.

-

Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. [Link]

Sources

The Pyrazolidine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolidine nucleus, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. From its origins in the serendipitous discovery of the first synthetic analgesics to its current role in the development of targeted therapies, the pyrazolidine scaffold has proven to be a remarkably versatile platform for drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of pyrazolidine derivatives, their synthesis, structure-activity relationships, and diverse therapeutic applications. We delve into the mechanistic intricacies of their biological actions, supported by quantitative data and detailed experimental protocols, offering a vital resource for professionals in the pharmaceutical sciences.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of pyrazolidine derivatives is intrinsically linked to the pioneering era of synthetic medicinal chemistry in the late 19th century. While not the first pyrazolidine-containing compound, the discovery of Antipyrine (Phenazone) in 1883 by German chemist Ludwig Knorr is a pivotal moment.[1] Knorr's synthesis of the first pyrazolin-5-one, 3-methyl-1-phenyl-2-pyrazolin-5-one, marked the dawn of a new class of synthetic drugs with potent antipyretic and analgesic properties.[1] This discovery paved the way for further exploration of related heterocyclic systems, ultimately leading to the development of the pyrazolidine-3,5-dione core.

A significant milestone in the history of pyrazolidine derivatives was the introduction of Phenylbutazone in the late 1940s.[2] Initially developed for its solubilizing properties for other drugs, it was soon discovered to possess potent anti-inflammatory, analgesic, and antipyretic effects. For years, Phenylbutazone was a frontline treatment for inflammatory conditions like rheumatoid arthritis and gout. However, concerns over serious side effects, including gastrointestinal issues and blood dyscrasias, led to its restricted use in humans, though it remains a widely used non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine.

Another key derivative, Sulfinpyrazone , emerged as a potent uricosuric agent for the treatment of gout.[3][4] Its development highlighted the tunability of the pyrazolidine scaffold, demonstrating that modifications could lead to distinct pharmacological profiles. The clinical journey of these early derivatives underscored both the therapeutic potential and the challenges associated with this chemical class, driving further research into safer and more selective agents.

Historical Timeline of Key Pyrazolidine Derivative Discoveries

The Pyrazolidine Core: Structure and Physicochemical Properties

Pyrazolidine is a saturated five-membered heterocyclic compound with the molecular formula C₃H₈N₂.[5] It consists of a cyclopentane ring where two adjacent carbon atoms are replaced by nitrogen atoms.[5] The parent compound is a hygroscopic liquid, unstable and prone to oxidation.[5] However, the stability and properties of its derivatives, particularly the pyrazolidine-3,5-diones, are significantly different and form the basis of their therapeutic applications.

| Property | Pyrazolidine | Phenylbutazone |

| Molecular Formula | C₃H₈N₂ | C₁₉H₂₀N₂O₂ |

| Molar Mass | 72.11 g/mol | 308.37 g/mol |

| Appearance | Colorless liquid | White crystalline powder |

| Melting Point | 10-12 °C[6] | 105-107 °C |

| Boiling Point | 138 °C[6] | Decomposes |

| Solubility | Soluble in organic solvents | Practically insoluble in water, soluble in alkaline solutions[7] |

Synthesis of the Pyrazolidine-3,5-dione Scaffold

The synthesis of the pyrazolidine-3,5-dione core is a critical step in the development of new derivatives. Several methods have been established, ranging from classical condensation reactions to more modern, efficient techniques.

Classical Condensation Method

This traditional approach involves the condensation of a substituted hydrazine with a malonic ester derivative in the presence of a base.[8]

Experimental Protocol: Synthesis of 1-Phenylpyrazolidine-3,5-dione [8]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere.

-

Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with constant stirring at room temperature.

-

Addition of Phenylhydrazine: Following the addition of diethyl malonate, add phenylhydrazine to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 1-phenylpyrazolidine-3,5-dione.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering significantly reduced reaction times and often improved yields.[8]

Experimental Protocol: Microwave-Assisted Synthesis of 4,4-Disubstituted Pyrazolidine-3,5-diones [8]

-

Reactant Mixture: In a microwave-safe reaction vessel, combine diethyl malonate, hydrazine hydrate, an aromatic aldehyde (e.g., benzaldehyde), and a catalytic amount of piperidine in ethanol.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100–120 °C) for 10–30 minutes.[5]

-

Isolation: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Therapeutic Applications and Mechanisms of Action

Pyrazolidine derivatives exhibit a broad spectrum of pharmacological activities, a testament to the versatility of this scaffold.

Anti-inflammatory and Analgesic Activity

The most well-established therapeutic application of pyrazolidine derivatives is in the management of inflammation and pain. Phenylbutazone and related compounds are non-selective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] By inhibiting these enzymes, they block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Phenylbutazone | COX-1 | 2.5 | ~1 | [10] |

| COX-2 | 2.5 | [10] | ||

| Celecoxib (Reference) | COX-1 | 15 | 0.04 | [10] |

| COX-2 | 0.6 | [10] |

Anticancer Activity

More recently, pyrazolidine derivatives have emerged as promising anticancer agents.[6][11] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Several studies have shown that pyrazolidine derivatives can inhibit the PI3K/Akt/ERK signaling pathway, which is frequently dysregulated in cancer.[12][13][14]

Other Therapeutic Activities

The pharmacological potential of pyrazolidine derivatives extends beyond anti-inflammatory and anticancer effects. Various derivatives have been investigated for their antimicrobial, anticonvulsant, antidepressant, and antiviral activities.[5]

Structure-Activity Relationships (SAR)

The biological activity of pyrazolidine-3,5-diones is highly dependent on the nature and position of substituents on the heterocyclic ring.[7]

-

Acidity at C4: The acidity of the proton at the 4-position is crucial for anti-inflammatory activity. The dicarbonyl groups at positions 3 and 5 enhance this acidity.[7] Abolishing this acidity by disubstitution at the 4-position generally leads to a loss of anti-inflammatory activity.[7]

-

Substitution on Nitrogen: The presence of aryl groups on the nitrogen atoms is important for activity. For instance, in phenylbutazone, both phenyl groups are considered essential for its anti-inflammatory and analgesic effects.[7]

-

Substitution at C4: The nature of the substituent at the 4-position can modulate the pharmacological profile. For example, the introduction of a 2-(phenylsulfinyl)ethyl group at this position in sulfinpyrazone confers potent uricosuric activity.[7]

-

Aryl Ring Substitution: Substitution on the phenyl rings can also influence activity. Generally, para-substitution is well-tolerated, while meta-substitution often leads to inactive compounds.[7]

Characterization of Pyrazolidine Derivatives

The structural elucidation of pyrazolidine derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern and overall structure. The chemical shifts of the protons and carbons in the pyrazolidine ring and its substituents provide detailed structural information.[15][16]

-

Infrared (IR) Spectroscopy: The characteristic carbonyl stretching frequencies of the dione system are readily observed in the IR spectrum, typically in the range of 1650-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula and aiding in structural identification.

Future Directions and Conclusion

The journey of pyrazolidine derivatives from their early beginnings to the present day is a compelling narrative of chemical innovation and therapeutic advancement. While the early discoveries were largely serendipitous, modern drug discovery efforts are now focused on the rational design of pyrazolidine-based molecules with improved efficacy and safety profiles. The rich chemistry and diverse biological activities of this scaffold ensure its continued relevance in the quest for new medicines. Future research will likely focus on developing highly selective derivatives that target specific enzymes or signaling pathways, minimizing off-target effects and maximizing therapeutic benefit. The exploration of novel pyrazolidine-based compounds as anticancer, antimicrobial, and neuroprotective agents holds significant promise for addressing unmet medical needs.

References

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.

-

Pyrazolidine. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

- Pyrazoline Derivatives as Emerging Anticancer Therapeutics: A Comprehensive Review of Synthesis Strategies, Molecular Mechanisms. (2025, November). IJIRT.

-

3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]

- Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. (2018, October 11).

- Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate. (n.d.). Google Patents.

- Structure–activity relationship of synthesized pyrazolidine-3,5-dione deriv

- Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate. (n.d.). Google Patents.

- Review of Urate-Lowering Therapeutics: From the Past to the Future. (2022, August 23). PMC.

- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). PMC.

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 15, 2026, from [Link]

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed.

- Recent Advances in Pyrazoline Deriv

- Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. (2023, October 4). Bentham Science Publisher.

-

Sulfinpyrazone: a review of its pharmacological properties and therapeutic use. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Determination of phenylbutazone in tablets by nuclear magnetic resonance spectrometry. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- What is the most efficient method to synthesize phenylbutazone in small scale? (2016, June 23).

-

Proton magnetic resonance spectroscopic method for determination of phenylbutazone and oxyphenbutazone in tablets. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

- Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. (2025, August 6).

- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P

-

Phenylbutazone. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sulfinpyrazone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

-

Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

sulfinpyrazone (Anturane - discontinued in the US): Drug Facts, Side Effects and Dosing. (n.d.). MedicineNet. Retrieved January 15, 2026, from [Link]

- Sulfinpyrazone. (2018, January 1). GPnotebook.

- Quantitative Estimation of Bumadizone and Phenylbutazone in Bulk and Pharmaceutical Dosage Form Using Two Spectroscopic Methods. (2021, December 24). TSI Journals.

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 15, 2026, from [Link]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Overview on the Discovery and Development of Anti-Inflamm

-

Structures of sulfinpyrazone and sulfinpyrazone C-glucuronide. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. (n.d.). MDPI.

- The discovery and development of antiinflammatory drugs. (2025, August 7).

- (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025, October 15).

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sulfinpyrazone (Anturane - discontinued in the US): Drug Facts, Side Effects and Dosing [medicinenet.com]

- 4. gpnotebook.com [gpnotebook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijirt.org [ijirt.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. benchchem.com [benchchem.com]

- 9. rmtcnet.com [rmtcnet.com]

- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of phenylbutazone in tablets by nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proton magnetic resonance spectroscopic method for determination of phenylbutazone and oxyphenbutazone in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Di-tert-butyl pyrazolidine-1,2-dicarboxylate

Introduction: Elucidating the Structure of a Versatile Heterocycle

Di-tert-butyl pyrazolidine-1,2-dicarboxylate is a saturated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid, five-membered ring structure, functionalized with two bulky tert-butoxycarbonyl (Boc) protecting groups, makes it a valuable scaffold for the synthesis of more complex molecules, including potential drug candidates. The precise and unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the structure and purity of this compound. The principles and experimental data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following structure and numbering scheme for this compound (C₁₃H₂₄N₂O₄, Molecular Weight: 272.34 g/mol ) will be used throughout this guide.[1]

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals from the pyrazolidine ring protons and the tert-butyl groups. Due to hindered rotation around the N-N and N-C(O) bonds at room temperature, the signals for the ring protons can appear broad.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | broad multiplet | 4H | C3-H ₂, C5-H ₂ |

| ~2.0 - 2.2 | broad multiplet | 2H | C4-H ₂ |

| 1.48 | singlet | 18H | C7-(CH ₃)₃, C9-(CH ₃)₃ |

Interpretation:

-

The two tert-butyl groups are chemically equivalent due to rapid rotation around the C-O bond, resulting in a single, sharp singlet integrating to 18 protons at approximately 1.48 ppm.

-

The protons on the pyrazolidine ring at positions C3 and C5 are diastereotopic and appear as a broad multiplet around 3.6 - 3.8 ppm.

-

The protons at the C4 position also appear as a broad multiplet, typically upfield from the C3 and C5 protons, around 2.0 - 2.2 ppm. The broadness of the ring proton signals is a common feature resulting from the conformational dynamics of the five-membered ring and the rotational restriction of the bulky Boc groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 156 | C 6, C 8 (C=O) |

| ~80 - 81 | C 7, C 9 (quaternary C of t-Bu) |

| ~48 - 50 | C 3, C 5 |

| 28.4 | C 7, C 9 (-C H₃) |

| ~25 - 26 | C 4 |

Interpretation:

-

The carbonyl carbons (C6, C8) of the two Boc groups are observed in the typical downfield region for carbamates, around 155-156 ppm.

-

The quaternary carbons of the tert-butyl groups (C7, C9) appear around 80-81 ppm.

-

The methyl carbons of the tert-butyl groups give a sharp, intense signal at approximately 28.4 ppm.

-

The carbons of the pyrazolidine ring (C3, C4, C5) are found in the aliphatic region of the spectrum. The C3 and C5 carbons, being adjacent to nitrogen atoms, are deshielded relative to the C4 carbon.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.[2]

-

-

¹³C NMR Parameters:

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the carbamate groups and the C-H bonds of the alkyl portions.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~2975 | Strong | C-H stretch (sp³ CH₃) |

| ~2930 | Medium | C-H stretch (sp³ CH₂) |

| ~1700 | Very Strong | C=O stretch (carbamate) |

| ~1365 | Strong | C-H bend (t-butyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation:

-

The most prominent peak in the IR spectrum is the very strong absorption around 1700 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate functional groups.[3][4] The presence of this intense band is a key diagnostic feature for this molecule.

-

Strong C-H stretching vibrations from the numerous methyl and methylene groups are observed in the 2930-2975 cm⁻¹ region.

-

A strong band around 1365 cm⁻¹ is indicative of the characteristic C-H bending of the tert-butyl groups.

-

The C-O stretching vibration of the carbamate linkage gives rise to a strong absorption around 1160 cm⁻¹ .

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure. Electron Ionization (EI) is a common method for this type of molecule.

Expected Molecular Ion: For C₁₃H₂₄N₂O₄, the exact mass is 272.1736. The nominal molecular ion peak (M⁺˙) would be observed at m/z = 272.

Major Fragmentation Pathways

The fragmentation of this compound is dominated by the loss of the stable tert-butyl groups and related fragments.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Table 4: Expected Mass Fragments and Their Assignments

| m/z | Proposed Fragment | Notes |

| 272 | [C₁₃H₂₄N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 215 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 171 | [M - Boc]⁺ | Loss of a Boc radical |

| 157 | [M - C₄H₉ - CO₂ - N₂H]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (often the base peak) |

Interpretation:

-

The molecular ion peak at m/z 272 should be observable, though it may be of low intensity in EI-MS due to the facile fragmentation.

-

A very common and often dominant fragmentation pathway for tert-butyl esters and carbamates is the formation of the highly stable tert-butyl cation at m/z 57 . This peak is frequently the base peak in the spectrum.

-

Loss of a tert-butyl radical (57 Da) from the molecular ion leads to a fragment at m/z 215 .

-

Loss of a complete Boc radical (101 Da) results in a fragment at m/z 171 .

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

-

Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) for better observation of the molecular ion.

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.[5]

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Synthesis and Purity Considerations

A common route for the synthesis of this compound involves the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: A typical synthetic scheme for this compound.

It is crucial to purify the final product, typically via silica gel column chromatography, to remove any unreacted starting materials or byproducts such as tert-butanol. The spectroscopic methods detailed in this guide are essential for confirming the removal of these impurities and verifying the structure of the final product.

Conclusion

The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy verifies the presence of the key carbamate functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-technique approach ensures the structural integrity and purity of this important synthetic building block, which is a critical prerequisite for its successful application in research and drug development.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][3][4][5]TRIAZINE-3,4-DIYL DICARBOXYLATES. Retrieved from [Link]

- Unknown. (n.d.). Interpretation of mass spectra.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-P%C3%A9rez-Redondo-O%C3%B1ate/283307567705441113220f1712a32193e961c944]([Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

- Unknown. (n.d.). Combination of 1H and 13C NMR Spectroscopy.

Sources

A Technical Guide to the Solubility of Di-tert-butyl pyrazolidine-1,2-dicarboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of di-tert-butyl pyrazolidine-1,2-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the principles governing its solubility and provides actionable protocols for empirical determination in a laboratory setting.

Introduction: Understanding the Physicochemical Profile of this compound

This compound (CAS No. 146605-64-3) is a heterocyclic compound with the molecular formula C13H24N2O4 and a molecular weight of approximately 272.34 g/mol [1][2][3]. Its structure, featuring a pyrazolidine ring protected by two bulky tert-butoxycarbonyl (Boc) groups, is a key determinant of its physical and chemical properties, including its solubility. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors influence its interactions with protic and aprotic solvents[1].

A critical aspect of its molecular structure is the balance between its non-polar and polar characteristics. The two tert-butyl groups and the hydrocarbon backbone of the pyrazolidine ring contribute to its non-polar nature. Conversely, the four oxygen atoms and two nitrogen atoms within the dicarboxylate functionalities introduce polarity. This duality is central to predicting and understanding its solubility in different laboratory solvents.

Theoretical Framework: Predicting Solubility through Intermolecular Interactions

The foundational principle governing the dissolution of a solute in a solvent is "like dissolves like."[4][5][6][7] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another[8]. The solubility of an organic compound is influenced by several factors, including its polarity, the presence of functional groups capable of hydrogen bonding, and the size of its non-polar regions[9].

For this compound, we can make the following predictions based on its structure:

-

Polar Solvents: In highly polar, protic solvents like water, low solubility is expected. While the molecule possesses polar functional groups, the large, non-polar tert-butyl groups will likely hinder its interaction with the highly ordered hydrogen-bonding network of water[10]. Shorter-chain alcohols such as methanol and ethanol, being less polar than water, may offer slightly better solubility due to their ability to engage in dipole-dipole interactions and accommodate the non-polar regions of the solute[10].

-

Non-Polar Solvents: In non-polar, aprotic solvents such as hexanes and toluene, the large hydrocarbon portions of this compound suggest a higher affinity. These solvents primarily interact through weaker London dispersion forces, which are favorable with the non-polar regions of the solute[8].

-

Intermediate Polarity Solvents: Solvents of intermediate polarity, such as dichloromethane, ethyl acetate, and acetone, are likely to be effective at dissolving this compound. These solvents can interact with both the polar and non-polar aspects of the molecule, striking a balance that facilitates solvation[10].

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents, based on the "like dissolves like" principle.

| Solvent | Class | Predicted Solubility | Rationale |

| Water | Polar, Protic | Insoluble | Large non-polar groups disrupt the hydrogen-bonding network of water. |

| Methanol | Polar, Protic | Sparingly Soluble | Can engage in some polar interactions, but the non-polar character of the solute limits solubility. |

| Ethanol | Polar, Protic | Sparingly to Moderately Soluble | Less polar than methanol, offering a better balance for the solute's mixed character. |

| Dichloromethane (DCM) | Polar, Aprotic | Soluble | Good balance of polarity to interact with both parts of the solute molecule. |

| Acetone | Polar, Aprotic | Soluble | Its polarity is suitable for dissolving compounds with both polar and non-polar features. |

| Ethyl Acetate | Polar, Aprotic | Soluble | A common solvent for a wide range of organic compounds with intermediate polarity. |

| Diethyl Ether | Non-Polar, Aprotic | Moderately to Highly Soluble | The non-polar nature of the solvent is compatible with the large hydrocarbon portions of the solute. |

| Toluene | Non-Polar, Aprotic | Moderately to Highly Soluble | Aromatic, non-polar solvent that should effectively solvate the non-polar regions. |

| Hexanes | Non-Polar, Aprotic | Moderately Soluble | Primarily interacts through weak dispersion forces, favoring the non-polar character of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | A highly polar aprotic solvent that is often a good solvent for a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | Soluble | Similar to DMSO, its high polarity and aprotic nature make it a versatile solvent. |

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are a valuable starting point, empirical determination of solubility is crucial for any research or development application. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The excess is to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Temperature significantly affects solubility, so maintaining a constant temperature is critical[11].

-

Stir the mixture using a magnetic stir bar or agitate it vigorously for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in the same solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards and the filtered sample solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

-

Safety and Handling Considerations

Conclusion

The solubility of this compound is a key parameter for its effective use in research and drug development. While specific quantitative data is not widely published, a strong theoretical understanding of its molecular structure allows for reliable predictions of its behavior in various common laboratory solvents. Its mixed polarity, with significant non-polar character from the tert-butyl groups and polarity from the dicarboxylate moieties, suggests that it will be most soluble in solvents of intermediate polarity. For precise quantitative data, a robust experimental protocol, as detailed in this guide, should be followed. This combination of theoretical prediction and empirical verification will empower researchers to confidently handle and utilize this compound in their work.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

United Initiators. (2024, April 18). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

AA Blocks. (n.d.). 146605-64-3 | MFCD16620914 | this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. Retrieved from [Link]

-

Fisher Scientific. (2023, September 29). SAFETY DATA SHEET. Retrieved from [Link]

-

Seedion. (n.d.). This compound. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Rates and Equilibria of Vial-In-Vial Vapor Diffusion for Common Laboratory Solvents. Retrieved from [Link]

-

Aldlab Chemicals. (n.d.). This compound. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. chemscene.com [chemscene.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 12. fishersci.com [fishersci.com]

- 13. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.es [fishersci.es]

- 16. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Biological Activities of Substituted Pyrazolidines for Drug Discovery Professionals

Executive Summary: The pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility allows for diverse substitutions, leading to a broad spectrum of biological activities. This guide provides a technical overview of the significant therapeutic potential of substituted pyrazolidines, with a focus on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. We delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present validated experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrazolidine core for the discovery of novel therapeutic agents.

The Pyrazolidine Scaffold: A Foundation for Diverse Bioactivity

The pyrazolidine nucleus is a cornerstone of numerous biologically active compounds. Its non-planar, flexible structure allows substituted derivatives to adopt conformations that facilitate precise interactions with a wide range of biological targets. This inherent adaptability is a key reason for its prevalence in drug discovery programs.

Core Synthesis Strategies

The synthesis of the pyrazolidine ring is well-established, with the most common approach being the [3+2] cycloaddition reaction. This typically involves the reaction of a 1,3-dipole (like a hydrazone derivative) with a dipolarophile (such as an alkene).[1] Another prevalent method is the condensation of hydrazines with 1,3-dielectrophiles like 1,3-dihalopropanes or α,β-unsaturated carbonyl compounds.[1] The accessibility of these synthetic routes allows for the creation of large, diverse libraries of substituted pyrazolidines for high-throughput screening.

Rationale for Continued Investigation

The proven success of pyrazole-containing drugs like Celecoxib (an anti-inflammatory agent) and Ruxolitinib (an anticancer agent) validates the therapeutic potential of this heterocyclic family.[2][3] The saturated pyrazolidine core offers different stereochemical and conformational properties compared to its aromatic pyrazole counterpart, providing an opportunity to explore novel chemical space and develop compounds with improved selectivity, potency, and pharmacokinetic profiles.

Anticancer Activity: Targeting Malignant Proliferation

Substituted pyrazolidines and their close analogs, pyrazolines, have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6]

Mechanisms of Antitumor Action

The antiproliferative effects of pyrazolidine derivatives are multifaceted and often target key pathways involved in cancer progression:

-

Kinase Inhibition: Many pyrazole-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3]

-

Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can be confirmed through methods like flow cytometry and is often associated with the inhibition of anti-apoptotic proteins like Bcl-2.[5][7]

-

Cell Cycle Arrest: Compounds can disrupt the normal progression of the cell cycle, leading to an accumulation of cells in specific phases (e.g., G1/G0) and preventing them from dividing.[7]

-

DNA Interaction: Some pyrazoline analogs have been found to interact with DNA, which can lead to cytotoxic effects.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on the nature and position of their substituents.

-

Hybrids of pyrazoline with other heterocyclic moieties like thiazolidinone or isatin have yielded compounds with potent activity against leukemia and breast cancer cell lines.[6][8]

-

Specific substitutions on the phenyl rings attached to the core structure are critical. For instance, a 4-fluorophenyl group combined with a p-tolyl group on a pyrazoline-pyrrolidine hybrid resulted in a compound with an IC₅₀ value of 0.78 µM against the MCF-7 breast cancer cell line.[7]

-

Compounds containing a pyrazoline-thiazolidinone core have shown promising activity against leukemia subpanel cell lines, with GI₅₀ values in the low micromolar range (1.64–4.58 µM).[9][10]

Data Summary: In Vitro Anticancer Activity

| Compound Class/Derivative | Cancer Cell Line | Potency (IC₅₀ / GI₅₀) | Reference |

| Pyrazoline-Thiazolidinone Hybrid (4f) | Leukemia Panel | 1.64–3.20 µM | [9][10] |

| Pyrazoline-Thiazolidinone Hybrid (4d) | Leukemia Panel | 2.12–4.58 µM | [9][10] |

| Pyrazoline Analog (3b) | A549 (Lung) | 12.47 µM | [5] |

| Pyrazoline Analog (3b) | HT1080 (Fibrosarcoma) | 11.40 µM | [5] |

| Pyrazoline-Pyrrolidinedione (S2) | MCF-7 (Breast) | 0.78 µM | [7] |

| Pyrazoline-Pyrrolidinedione (S2) | HT29 (Colon) | 0.92 µM | [7] |

| Pyrazolidine-3,5-dione (6c) | Not Specified | LD₅₀ 19.1 µg/mL | [4] |

Experimental Workflow: In Vitro Cytotoxicity Assessment

A primary method for evaluating the anticancer potential of novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

-

Causality: This protocol is designed to determine the concentration at which a compound reduces the viability of a cancer cell population by 50% (the IC₅₀ value). It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[3]

-

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test pyrazolidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48–72 hours.[3]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 2–4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[3]

-

Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value.[3]

-

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Anti-inflammatory Properties

Pyrazolidine derivatives have long been recognized for their anti-inflammatory effects.[11][12] Their mechanisms often involve the modulation of key enzymatic pathways responsible for producing pro-inflammatory mediators.

Key Anti-inflammatory Mechanisms

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) bearing a pyrazole core, such as Celecoxib, are selective COX-2 inhibitors.[2][13]

-

Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit lipoxygenase, an enzyme involved in the production of leukotrienes, another class of pro-inflammatory mediators.[14]

-

NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Certain pyrazolo[1,5-a]quinazolines have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation, thereby reducing the inflammatory response.[15][16]

-

MAPK Pathway Modulation: The same class of compounds was also found to target mitogen-activated protein kinases (MAPKs) like JNK3, which are involved in cellular stress and inflammatory signaling.[15][16]

Structure-Activity Relationship (SAR) Highlights

-

For pyrazolidine-3,5-diones, substitutions on the phenyl ring at the para-position with electron-withdrawing groups like nitro (NO₂) and chloro (Cl) were found to produce optimal anti-inflammatory activity.[11]

-

Phenyl substitution on one of the nitrogen atoms of the pyrazolidine-3,5-dione ring also leads to appreciable activity.[11]

-

In a series of pyrazolodiazepines, modifications at various positions of the skeleton were explored, revealing that specific benzyl and indole groups significantly enhanced activity as P2X7 receptor antagonists, which are involved in inflammation.[17]

Data Summary: Anti-inflammatory Activity

| Compound Class/Derivative | Assay | Potency (IC₅₀ / % Inhibition) | Reference |

| Pyrazolidine-3,5-dione (RS-6, -9, -10) | Carrageenan-induced Paw Edema | Significant Activity | [11] |

| Pyrazoline (2g) | Lipoxygenase Inhibition | IC₅₀ = 80 µM | [2][14] |

| Pyrazolo[1,5-a]quinazoline (13i) | LPS-induced NF-κB Inhibition | IC₅₀ < 50 µM | [15][16] |

| Pyrazolo[1,5-a]quinazoline (16) | LPS-induced NF-κB Inhibition | IC₅₀ < 50 µM | [15][16] |

Experimental Workflow: In Vivo Anti-inflammatory Assessment

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

-

Causality: This in vivo model mimics the hallmarks of acute inflammation. The injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified by measuring the change in paw volume. An effective anti-inflammatory agent will suppress this edema.

-

Methodology:

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals to laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazolidine compound. Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[11]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

-

Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

-

-

Caption: Simplified signaling pathway of LPS-induced NF-κB activation and a potential point of inhibition by pyrazolidine derivatives.

Antimicrobial Potential

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted pyrazolidines have shown promising activity against a range of bacterial and fungal strains.[12][18][19]

SAR for Enhanced Antimicrobial Efficacy

-

The presence of specific substituents is crucial for activity. Pyrazolidine-3,5-diones with para-chloro and para-nitro substitutions on a phenyl ring demonstrated good antibacterial effects.[11]

-

In pyrazoline derivatives, the presence of a methoxy group on a phenyl ring at the C-3 position of the pyrazoline core was found to enhance antibacterial activity against S. aureus and E. faecalis.[18][20]

-

Hybrid molecules combining the pyrazolidine scaffold with other pharmacophores like thiazolidinone have also been explored to develop potent antimicrobial agents.[21]

Data Summary: Antimicrobial Activity

| Compound Class/Derivative | Microorganism | Potency (MIC / Zone of Inhibition) | Reference |

| Pyrazoline-Thiazolidinone (4.41c) | C. albicans | MIC = 12.5 µg/mL | [8] |

| Pyrazoline-Thiazolidinone (4.41b) | E. coli | MIC = 25 µg/mL | [8] |

| Pyrazoline (22, 24) | E. faecalis | MIC = 32 µg/mL | [20] |

| Pyrazoline (5, 19, 24) | S. aureus | MIC = 64 µg/mL | [18][20] |

| Pyrazoline (5a) | P. aeruginosa | High Activity | [19] |

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The microbroth dilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Causality: This assay establishes the potency of a compound by identifying its bacteriostatic or fungistatic concentration. It is a critical first step in evaluating a potential new antibiotic.

-

Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) to each well.

-

Compound Dilution: Add 50 µL of the test compound solution (e.g., at 1024 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations.[18]

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Benzyl Penicillin, Ciprofloxacin) should be run in parallel.[12]

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader. A growth indicator dye like resazurin may be added to aid visualization.

-

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) via the microbroth dilution method.

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several pyrazolidine and pyrazoline derivatives have been identified as having potent anticonvulsant properties in preclinical models.[12][22]

Preclinical Evaluation Models

The anticonvulsant potential of new chemical entities is typically assessed using a battery of rodent seizure models:

-

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is measured.[22][23]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model used to identify compounds effective against absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures. The endpoint is the prevention of these seizures.[22][23]

-

6 Hz Psychomotor Seizure Test: This model is considered a model for therapy-resistant partial seizures. It uses a prolonged, low-frequency electrical stimulus to induce a psychomotor seizure, and compounds that are effective in this test may have a novel mechanism of action.[23][24]

-

Neurotoxicity Screening: To ensure that the observed anticonvulsant activity is not due to general motor impairment, compounds are tested for neurotoxicity, often using the rotarod test.[24]

Data Summary: Anticonvulsant Activity

| Compound Class/Derivative | Animal Model | Potency (ED₅₀) | Reference |

| Substituted Pyrazole (7h) | MES & scPTZ | Most potent in series | [22] |

| Dioxo-pyrrolidinyl-acetamide (14) | MES (mice) | 49.6 mg/kg | [23] |

| Dioxo-pyrrolidinyl-acetamide (14) | scPTZ (mice) | 67.4 mg/kg | [23] |

| Dioxo-pyrrolidinyl-acetamide (14) | 6 Hz (32 mA, mice) | 31.3 mg/kg | [23] |

| Pyrazolo[1,5-a][4][9][11]triazine (MH4b1) | MES (mice) | Active at >150 mg/kg | [24] |

Experimental Workflow: Preclinical Anticonvulsant Screening

The MES test is a cornerstone of primary anticonvulsant screening.

-

Causality: This test evaluates a compound's ability to prevent the spread of seizure activity from its origin. The endpoint, abolition of the tonic hindlimb extension, is a robust and reproducible measure of anticonvulsant efficacy.

-

Methodology:

-

Animal Preparation: Use Swiss albino mice (20-25g). Administer the test pyrazolidine compound at various doses via the oral or intraperitoneal route.[22]

-

Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30 or 60 minutes post-administration).

-

Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Place the electrodes on the corneas of the mouse.

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) using a convulsiometer.

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The complete abolition of this phase is considered protection.

-

Data Analysis: Test multiple dose groups to determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.

-

Caption: A hierarchical screening cascade for evaluating novel anticonvulsant compounds.

Conclusion and Future Directions

The substituted pyrazolidine scaffold is a validated and highly versatile core for the development of novel therapeutic agents. The extensive body of research highlights its significant potential across multiple disease areas, including oncology, inflammation, infectious diseases, and neurology.

Future efforts should focus on:

-